molecular formula C13H16BrNO2 B592301 tert-Butyl 4-bromoindoline-1-carboxylate CAS No. 885272-46-8

tert-Butyl 4-bromoindoline-1-carboxylate

Cat. No.: B592301
CAS No.: 885272-46-8
M. Wt: 298.18
InChI Key: DUZIJTYKDFFQDJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromoindoline-1-carboxylate: is a chemical compound with the molecular formula C13H16BrNO2 It is a derivative of indoline, a bicyclic heterocycle, and contains a tert-butyl ester group and a bromine atom at the 4-position of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-Butyl 4-bromoindoline-1-carboxylate typically begins with indoline or its derivatives.

    Bromination: The indoline is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Esterification: The brominated indoline is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-bromoindoline-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira couplings to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

  • Substituted indoline derivatives with various functional groups.
  • Coupled products with extended aromatic or aliphatic chains.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology and Medicine:

  • Potential precursor for the synthesis of pharmaceutical compounds.
  • Investigated for its biological activity and potential therapeutic applications.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromoindoline-1-carboxylate depends on its specific application and the target molecule it interacts with. In general, the compound can act as a building block in organic synthesis, where it undergoes various chemical transformations to form more complex structures. The bromine atom and tert-butyl ester group provide reactive sites for further functionalization, enabling the creation of diverse molecular architectures.

Comparison with Similar Compounds

    tert-Butyl 6-bromoindoline-1-carboxylate: Similar structure but with bromine at the 6-position.

    tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of an indoline ring.

    N-Boc-5-bromoindole: Similar brominated indole derivative with a tert-butyl carbamate group.

Uniqueness:

  • The specific positioning of the bromine atom at the 4-position and the presence of the tert-butyl ester group make tert-Butyl 4-bromoindoline-1-carboxylate unique in its reactivity and potential applications. This combination of functional groups allows for selective reactions and the formation of diverse chemical entities.

Properties

IUPAC Name

tert-butyl 4-bromo-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZIJTYKDFFQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680182
Record name tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-46-8
Record name 1,1-Dimethylethyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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